Tert-butyl 7-oxo-1,3,4,4a,5,6,8,8a-octahydroisoquinoline-2-carboxylate

Opioid receptor pharmacology Antinociceptive activity SAR studies

Tert-butyl 7-oxo-1,3,4,4a,5,6,8,8a-octahydroisoquinoline-2-carboxylate (CAS 1784035-62-6) is a fully saturated bicyclic octahydroisoquinoline derivative featuring a Boc (tert-butoxycarbonyl) protecting group at the 2-position and a ketone at the 7-position. With a molecular formula of C14H23NO3 and a molecular weight of 253.34 g/mol, it belongs to a critical class of N-protected octahydroisoquinoline scaffolds widely used as synthetic intermediates in medicinal chemistry.

Molecular Formula C14H23NO3
Molecular Weight 253.342
CAS No. 1784035-62-6
Cat. No. B2455849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 7-oxo-1,3,4,4a,5,6,8,8a-octahydroisoquinoline-2-carboxylate
CAS1784035-62-6
Molecular FormulaC14H23NO3
Molecular Weight253.342
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2CCC(=O)CC2C1
InChIInChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-7-6-10-4-5-12(16)8-11(10)9-15/h10-11H,4-9H2,1-3H3
InChIKeyNDYOYBIEJAHUTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 7-oxo-1,3,4,4a,5,6,8,8a-octahydroisoquinoline-2-carboxylate (CAS 1784035-62-6): Core Chemical Identity and Class Positioning


Tert-butyl 7-oxo-1,3,4,4a,5,6,8,8a-octahydroisoquinoline-2-carboxylate (CAS 1784035-62-6) is a fully saturated bicyclic octahydroisoquinoline derivative featuring a Boc (tert-butoxycarbonyl) protecting group at the 2-position and a ketone at the 7-position . With a molecular formula of C14H23NO3 and a molecular weight of 253.34 g/mol, it belongs to a critical class of N-protected octahydroisoquinoline scaffolds widely used as synthetic intermediates in medicinal chemistry . Unlike its 6-oxo regioisomers, which have been extensively characterized in the context of opioid receptor modulation, the 7-oxo derivative offers a distinct electrophilic site for downstream functionalization, enabling access to a different chemical space [1].

N-Boc protected octahydroisoquinoline scaffold for multi-step synthesis
7-Oxo ketone handle enables regioselective derivatization at C7
Distinct regioisomer from 6-oxo analogs for divergent SAR exploration
Synthetic intermediate for opioid receptor modulator research libraries

Why 6-Oxo or Alcohol Analogs Cannot Substitute for Tert-butyl 7-oxo-1,3,4,4a,5,6,8,8a-octahydroisoquinoline-2-carboxylate in Critical Research Workflows


The position of the ketone functionality on the octahydroisoquinoline scaffold is a critical determinant of both biological activity and synthetic reactivity. Published structure-activity relationship (SAR) data demonstrate that 7-substituted octahydroisoquinolines exhibit significantly different pharmacological profiles compared to their 6-substituted counterparts, with the 7-substituted series showing substantially reduced antinociceptive potency [1]. Furthermore, the 7-oxo compound presents a distinct regioisomeric reactivity profile for enolate formation, conjugate addition, and reductive amination, which directly governs the chemical space accessible for downstream derivative synthesis. Simply substituting a 6-oxo analog or a 7-hydroxy analog would alter the electronic environment at the critical ring junction, leading to divergent downstream synthetic outcomes and invalidating SAR continuity.

6-Oxo regioisomer substitution
Ketone position shift alters receptor interaction and enolate chemistry; reported SAR divergence may invalidate synthetic continuity
7-Hydroxy analog substitution
Oxidation state difference requires extra synthetic step and may modify ring-junction electronics, affecting downstream reactivity

Evidence Guide: Quantified Differentiation of Tert-butyl 7-oxo-1,3,4,4a,5,6,8,8a-octahydroisoquinoline-2-carboxylate (1784035-62-6) Against Comparators


Regioisomeric Impact on Biological Activity: 7-Substituted vs. 6-Substituted Octahydroisoquinolines

In a comparative study of octahydroisoquinoline-based opioid ligands, 7-substituted analogues demonstrated significantly lower antinociceptive potency than their 6-substituted counterparts. The 7-substituted series (3b) was classified as 'significantly less potent antinociceptive agents' compared to the 6-substituted series (3a) [1]. This demonstrates that the position of substitution on the octahydroisoquinoline core is a primary driver of pharmacological outcome, making the 7-oxo scaffold essential for accessing a distinct activity profile.

7- vs 6-substitution activity
Class-level inference
6-substituted: higher potency (ED50 0.05 mg/kg sc) 7-substituted: significantly less potent
Reported antinociceptive endpoint context; supports regioisomer-dependent SAR
Class-level inference; specific 7-oxo compound data to verify
Opioid receptor pharmacology Antinociceptive activity SAR studies

Molecular Topology and Electronic Differentiation: 7-Oxo vs. 6-Oxo Regioisomers

The target compound (7-oxo) and its 6-oxo regioisomer (CAS 146610-24-4) share identical molecular formula (C14H23NO3) and molecular weight (253.34 g/mol) but differ in the position of the ketone on the saturated ring system . This regioisomeric variation alters the spatial orientation of the carbonyl group relative to the Boc-protected nitrogen, affecting both the three-dimensional molecular shape and the electronic distribution. In the 7-oxo isomer, the ketone is positioned further from the nitrogen, reducing intramolecular electronic interactions and altering the pKa of adjacent protons, which impacts enolate regioselectivity in downstream alkylation and aldol reactions.

7-Oxo vs 6-Oxo topology
Cross-study comparable
Identical formula C14H23NO3, MW 253.34; ketone at C7 alters electronic environment
Regioisomeric position directs synthetic accessibility and SAR interpretation
Data derived from structural databases; experimental verification recommended
Computational chemistry Molecular topology Regioisomer comparison

Synthetic Intermediate Versatility: 7-Oxo as a Key Scaffold in Opioid Modulator Synthesis

Octahydroisoquinoline scaffolds with varied substitution patterns are foundational intermediates in opioid receptor modulator development [1]. The 7-oxo compound provides a latent ketone handle that can be exploited for reductive amination, Grignard addition, or Wittig olefination to generate libraries of 7-substituted derivatives. Given the documented SAR showing that 7-substitution yields distinct pharmacological profiles [2], the 7-oxo intermediate is irreplaceable for constructing this specific sub-series.

Synthetic step advantage
Supporting evidence
≥1 step saved vs 7-hydroxy analog for 7-amino/alkyl/alkenyl derivatives
Direct entry to 7-substituted libraries; supports library synthesis efficiency
Retrosynthetic analysis; yield advantage context-dependent
Medicinal chemistry Opioid modulators Synthetic intermediate

Boc Protection Stability Profile: Orthogonal Deprotection in Multi-Step Sequences

The Boc protecting group on the octahydroisoquinoline nitrogen provides acid-labile protection that can be selectively removed under mild acidic conditions (e.g., TFA or HCl) without affecting the 7-ketone or other base-labile protecting groups that may be installed downstream [1]. This orthogonality is critical in multi-step synthetic sequences where chemoselectivity is paramount. In contrast, Cbz-protected analogs require hydrogenolysis, which may reduce the ketone, while Fmoc analogs require basic conditions that could promote enolization and epimerization at the ring junction.

Boc deprotection orthogonality
Supporting evidence
Boc: acidic cleavage, ketone intact; Cbz: risk of ketone reduction; Fmoc: risk of epimerization
Supports multi-step synthesis without side reactions; facilitates scale-up
Based on standard protective group chemistry; specific conditions require optimization
Protecting group strategy Boc stability Orthogonal deprotection

Definitive Application Scenarios for Tert-butyl 7-oxo-1,3,4,4a,5,6,8,8a-octahydroisoquinoline-2-carboxylate Based on Quantified Evidence


Opioid Receptor Modulator Lead Optimization Requiring 7-Position Derivatization

Medicinal chemistry teams developing opioid receptor modulators can use the target compound as the direct precursor for 7-substituted octahydroisoquinoline libraries. As demonstrated by Judd et al. [1], 7-substituted analogues exhibit attenuated antinociceptive potency relative to 6-substituted counterparts, making this scaffold specifically useful for tuning potency in lead optimization. The 7-oxo group allows for reductive amination, Grignard addition, or Wittig olefination to generate diverse 7-substituted derivatives without requiring additional oxidation steps.

Multi-Step Total Synthesis of Polycyclic Alkaloid Natural Products

The octahydroisoquinoline core is a key structural motif in numerous alkaloid natural products, including morphine and related opioids [1]. The 7-oxo compound, with its Boc protection and latent ketone, serves as an advanced intermediate in the stereoselective synthesis of complex polycyclic frameworks. The acid-labile Boc group can be selectively removed late-stage to reveal the free amine for further cyclization or coupling reactions [2].

Regioselective Enolate Chemistry for Asymmetric C–C Bond Formation

The 7-oxo compound provides a single, well-defined ketone site for enolate formation. Unlike the 6-oxo regioisomer, the 7-oxo isomer positions the carbonyl further from the nitrogen, altering the kinetic and thermodynamic enolate ratios [1]. This distinct regioisomeric position is critical when stereochemical outcomes depend on the precise orientation of the enolate intermediate in asymmetric alkylation or aldol reactions.

Application
Selection Property
Validation Focus
7-Substituted opioid receptor ligand synthesis
7-Oxo ketone handle for reductive amination / Grignard addition
Receptor binding and functional assay profiling
Polycyclic alkaloid total synthesis
Boc-protected octahydroisoquinoline core with latent ketone
Stereoselective cyclization and late-stage amine deprotection
Regioselective enolate C–C bond formation
Distinct enolate regiochemistry from 6-oxo isomers
Asymmetric alkylation/aldol stereochemical outcomes
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